molecular formula C17H22ClNOS B4199023 2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride

2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride

Cat. No. B4199023
M. Wt: 323.9 g/mol
InChI Key: BJNAFBHVQILTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for researchers in many different fields. In

Mechanism of Action

The mechanism of action of 2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride hydrochloride is complex and not fully understood. It is known that this compound is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial respiration and leads to cell death.
Biochemical and Physiological Effects:
This compound hydrochloride has a variety of biochemical and physiological effects. As mentioned above, it selectively destroys dopaminergic neurons in the brain, which makes it a valuable tool for studying Parkinson's disease. This compound has also been found to have effects on other neurotransmitter systems, including the noradrenergic and serotonergic systems. In addition, this compound has been shown to have effects on the immune system, including the activation of microglia and the release of cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride hydrochloride in lab experiments is that it can be used to create animal models of Parkinson's disease. These models are valuable tools for studying the disease and developing new treatments. However, there are also limitations to using this compound in lab experiments. One limitation is that the neurotoxic effects of this compound are irreversible, which means that once the damage is done, it cannot be reversed. In addition, the effects of this compound on the immune system can complicate the interpretation of results.

Future Directions

There are many future directions for research on 2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride hydrochloride. One area of research is the development of new treatments for Parkinson's disease. This compound has been used to create animal models of the disease, which can be used to test new treatments. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the noradrenergic and serotonergic systems. Finally, there is a need for further research on the immune system effects of this compound, as this could have implications for the development of new treatments for a variety of diseases.

Scientific Research Applications

2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride hydrochloride has been used in a variety of scientific research applications. One of the most important uses of this compound is in the study of Parkinson's disease. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the brain, which is similar to the pathology of Parkinson's disease. Therefore, this compound has been used to create animal models of Parkinson's disease, which can be used to study the disease and develop new treatments.

properties

IUPAC Name

2-[(4-methylsulfanylphenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS.ClH/c1-13(17(19)15-6-4-3-5-7-15)18-12-14-8-10-16(20-2)11-9-14;/h3-11,13,17-19H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNAFBHVQILTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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